3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE
Overview
Description
3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chlorobenzoyl and ethanesulfonyl groups adds to the compound’s unique chemical properties and reactivity.
Scientific Research Applications
3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: The compound’s unique chemical properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
Future Directions
Pyrrolo[2,1-a]isoquinolines have been extensively studied due to their remarkable capacity to produce diverse, complex chemical substances . They exhibit a wide range of biological activities, making these compounds a singularly important subject for research . Recently, target-selective lamellarin analogs have been designed, synthesized, and evaluated as anti-cancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinolines typically involves multi-step reactions. One common method is the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and nitriles . This reaction can be performed under reflux in trifluoroethanol (TFE) or under microwave irradiation, depending on the substrates used . Transition metal catalysts are sometimes employed to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity This may include the use of high-throughput screening techniques to identify the best catalysts and reaction conditions
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Comparison with Similar Compounds
Similar Compounds
- DIISOPROPYL 3-(4-CHLOROBENZOYL)PYRROLO(2,1-A)ISOQUINOLINE-1,2-DICARBOXYLATE
- DIETHYL 3-(2-CHLOROBENZOYL)PYRROLO(2,1-A)ISOQUINOLINE-1,2-DICARBOXYLATE
Uniqueness
3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE is unique due to the presence of both the 4-chlorobenzoyl and ethanesulfonyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl]-(4-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO5S2/c1-3-31(27,28)22-19-18-8-6-5-7-15(18)13-14-25(19)20(23(22)32(29,30)4-2)21(26)16-9-11-17(24)12-10-16/h5-14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRKQXJFCCYNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CC)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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